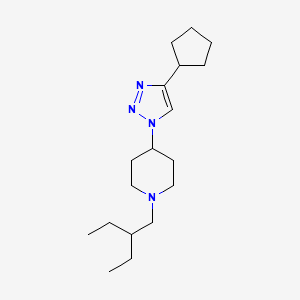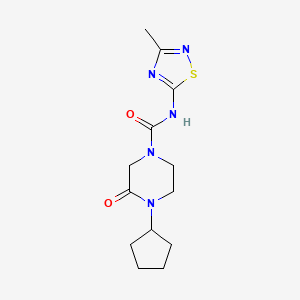![molecular formula C12H11F3N4O2S B5903631 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea](/img/structure/B5903631.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea, also known as TFB-TMX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMX is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has been shown to have a low toxicity profile and does not exhibit significant side effects. Studies have also suggested that the compound has a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is its potential as a novel therapeutic agent for cancer treatment. The compound has shown promising results in various studies and has a low toxicity profile. However, one of the limitations of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the compound's pharmacological properties.
将来の方向性
There are several future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea. One of the areas of interest is the development of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea as a potential therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction for research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea and its potential as a combination therapy with other anticancer agents.
合成法
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 3-methyl-1,2,4-thiadiazol-5-amine, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product.
科学的研究の応用
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting tumor growth in animal models.
特性
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-7-17-11(22-19-7)18-10(20)16-6-8-4-2-3-5-9(8)21-12(13,14)15/h2-5H,6H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFNKXUDNGJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)


![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)


![N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5903616.png)
![N-(2-methylphenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B5903625.png)
![3-(methylthio)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B5903638.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5903647.png)
![N,N-dimethyl-4-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}aniline](/img/structure/B5903667.png)
![N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5903672.png)